Yttrium oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

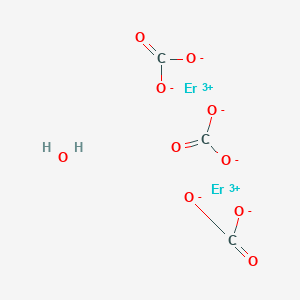

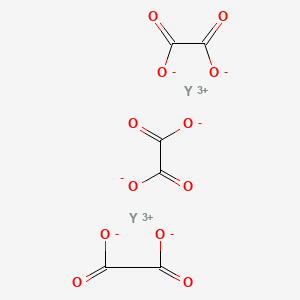

Yttrium oxalate is an inorganic compound, a salt of yttrium and oxalic acid with the chemical formula Y₂(C₂O₄)₃. It is known for its white crystalline appearance and its insolubility in water . This compound forms crystalline hydrates, which are colorless crystals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium oxalate can be synthesized by the precipitation of soluble yttrium salts with oxalic acid. The general reaction is as follows: [ 2YCl₃ + 3H₂C₂O₄ \rightarrow Y₂(C₂O₄)₃ \downarrow + 6HCl ] This reaction involves mixing yttrium chloride with oxalic acid, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is typically produced through similar precipitation methods, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, concentration, and pH to optimize the formation of this compound crystals .

Análisis De Reacciones Químicas

Types of Reactions: Yttrium oxalate undergoes several types of chemical reactions, including decomposition and complex formation.

Decomposition: When heated, this compound decomposes to form yttrium oxide, carbon dioxide, and carbon monoxide: [ Y₂(C₂O₄)₃ \xrightarrow{700°C} Y₂O₃ + 3CO₂ + 3CO ] This reaction highlights the thermal stability of this compound and its conversion to yttrium oxide .

Complex Formation: this compound can form double salts and mixed-anion compounds with other cations and anions. For example, it can form ammonium this compound and yttrium sodium oxalate .

Aplicaciones Científicas De Investigación

Yttrium oxalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of yttrium oxide, which is a crucial material in various catalytic and electronic applications .

Biology and Medicine: Yttrium-based materials, including this compound, are used in medical imaging and therapy. Yttrium isotopes, such as Yttrium-90, are employed in radiopharmaceuticals for cancer treatment and in positron emission tomography (PET) imaging .

Industry: In industrial applications, this compound is used in the production of high-performance materials, including superconductors and lasers. It also finds use in the manufacturing of phosphors for display technologies .

Mecanismo De Acción

Yttrium oxalate can be compared with other oxalates of similar elements, such as calcium oxalate, sodium oxalate, and magnesium oxalate .

Uniqueness:

Thermal Stability: this compound’s ability to decompose into yttrium oxide at high temperatures sets it apart from other oxalates.

Applications in Radiopharmaceuticals: The use of yttrium isotopes in medical imaging and therapy is a unique feature not commonly found in other oxalates.

Comparación Con Compuestos Similares

- Calcium oxalate

- Sodium oxalate

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron(II) oxalate

- Iron(III) oxalate

- Lithium oxalate

- Praseodymium oxalate

Yttrium oxalate’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.

Propiedades

Número CAS |

867-68-5 |

|---|---|

Fórmula molecular |

C6H8O16Y2 |

Peso molecular |

513.93 g/mol |

Nombre IUPAC |

oxalate;yttrium(3+);tetrahydrate |

InChI |

InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |

Clave InChI |

GNAWMOMMJBCOHI-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |

| 867-68-5 | |

Descripción física |

White odorless powder; [MSDSonline] |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)